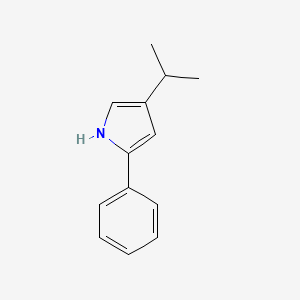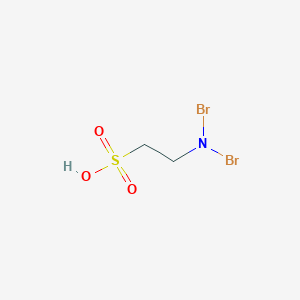
2-(Dibromoamino)ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromoamino)ethane-1-sulfonic acid: is a chemical compound that contains both bromine and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromoamino)ethane-1-sulfonic acid typically involves the bromination of aminoethane sulfonic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dibromoamino)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of bromine.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Products may include brominated sulfonic acids with higher oxidation states.
Reduction: Products may include aminoethane sulfonic acid or partially brominated derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted sulfonic acids.
Applications De Recherche Scientifique
2-(Dibromoamino)ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 2-(Dibromoamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethane-1-sulfonic acid: Contains a dimethylamino group instead of dibromoamino.
2-(Cyclohexylamino)ethane-1-sulfonic acid: Contains a cyclohexylamino group.
2-(Morpholino)ethane-1-sulfonic acid: Contains a morpholino group.
Uniqueness: 2-(Dibromoamino)ethane-1-sulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atoms can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Propriétés
Numéro CAS |
162069-44-5 |
|---|---|
Formule moléculaire |
C2H5Br2NO3S |
Poids moléculaire |
282.94 g/mol |
Nom IUPAC |
2-(dibromoamino)ethanesulfonic acid |
InChI |
InChI=1S/C2H5Br2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8) |
Clé InChI |
NATXSADLKSBDRF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)N(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
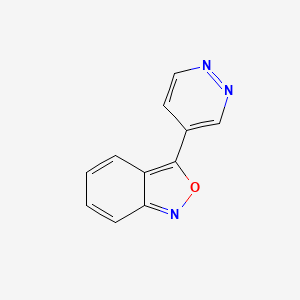
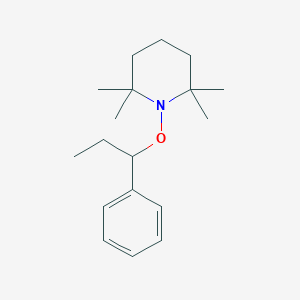
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
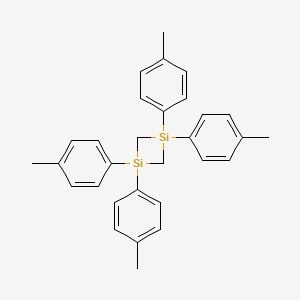

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
